2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide
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Overview
Description
2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a naphthalene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-(naphthalen-1-ylcarbamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products Formed
Substitution Reactions: Substituted benzamides.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with fewer functional groups.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
- 5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide
Uniqueness
2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17BrN2O2 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H17BrN2O2/c25-21-13-4-3-12-20(21)24(29)26-18-10-5-9-17(15-18)23(28)27-22-14-6-8-16-7-1-2-11-19(16)22/h1-15H,(H,26,29)(H,27,28) |
InChI Key |
QKVFCPKKXNBSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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